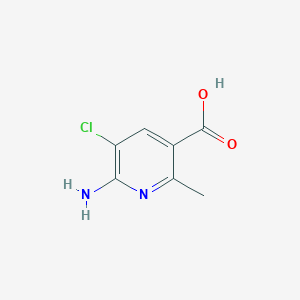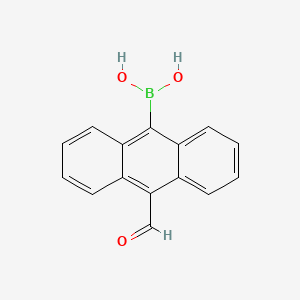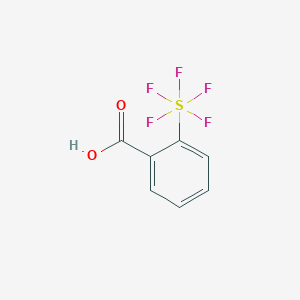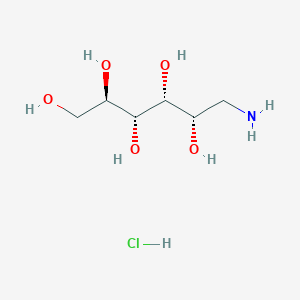
1-Amino-1-deoxy-D-glucitol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-deoxy-D-glucitol hydrochloride is a chemical compound with the molecular formula C6H16ClNO5. It is a derivative of glucose where the hydroxyl group at the first carbon is replaced by an amino group, and it is commonly used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-deoxy-D-glucitol hydrochloride can be synthesized through the reduction of D-glucosamine hydrochloride. The reduction process typically involves the use of sodium borohydride (NaBH4) as a reducing agent in an aqueous solution .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reduction processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-deoxy-D-glucitol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more reduced derivatives.
Substitution: Formation of acylated derivatives.
Scientific Research Applications
1-Amino-1-deoxy-D-glucitol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic reagent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 1-Amino-1-deoxy-D-glucitol hydrochloride involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect metabolic processes .
Comparison with Similar Compounds
1-Deoxy-1-(methylamino)-D-glucitol: Similar structure but with a methyl group attached to the amino group.
N-Methyl-D-glucamine: Another derivative with a methyl group on the amino group.
D-Glucosamine: The parent compound from which 1-Amino-1-deoxy-D-glucitol hydrochloride is derived
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C6H16ClNO5 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-6-aminohexane-1,2,3,4,5-pentol;hydrochloride |
InChI |
InChI=1S/C6H15NO5.ClH/c7-1-3(9)5(11)6(12)4(10)2-8;/h3-6,8-12H,1-2,7H2;1H/t3-,4+,5+,6+;/m0./s1 |
InChI Key |
GTGZGTMCSYIRON-BTVCFUMJSA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N.Cl |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Difluoro-N-[[[2-methyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]benzamide](/img/structure/B12852565.png)
![[2-(4-Methyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12852567.png)
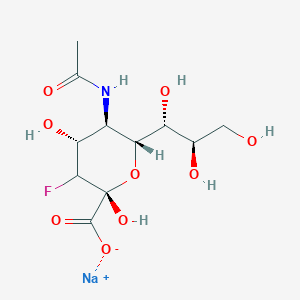
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12852581.png)

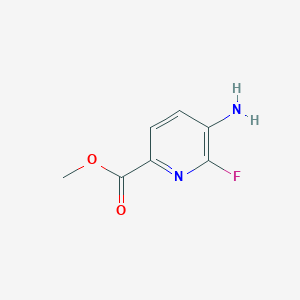
![[3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde](/img/structure/B12852622.png)


